molecular formula C26H14Cl2N7Na3O10S2 B076208 C.I. Reactive Yellow 25 CAS No. 12226-52-7

C.I. Reactive Yellow 25

Cat. No. B076208
CAS RN: 12226-52-7
M. Wt: 788.4 g/mol
InChI Key: QVDFDCWLEKWNMS-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. Reactive Yellow 25, also known as Reactive Yellow 25, is a synthetic dye that belongs to the class of azo dyes. It is widely used in the textile industry for dyeing and printing purposes. Reactive Yellow 25 is a water-soluble dye that can be used on a variety of fabrics, including cotton, wool, and silk. In addition to its use in the textile industry, Reactive Yellow 25 has also been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of C.I. Reactive Yellow 25 Yellow 25 involves the formation of covalent bonds between the dye and the protein. The dye molecule contains a reactive group that can react with the amino acid residues present in the protein. This covalent bond formation results in the formation of a stable dye-protein complex, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
C.I. Reactive Yellow 25 Yellow 25 has been shown to have minimal biochemical and physiological effects in vitro. Studies have shown that the dye does not significantly affect cell viability or proliferation at concentrations commonly used in scientific research.

Advantages and Limitations for Lab Experiments

C.I. Reactive Yellow 25 Yellow 25 has several advantages for use in lab experiments. It is a water-soluble dye that can easily be added to cell culture media or buffer solutions. It is also relatively stable and has a long shelf-life. However, one limitation of C.I. Reactive Yellow 25 Yellow 25 is its potential to bind to non-specific proteins, which can lead to false-positive results. It is important to carefully control experimental conditions and use appropriate controls to ensure accurate results.

Future Directions

There are several future directions for research on C.I. Reactive Yellow 25 Yellow 25. One area of interest is the development of new fluorescent probes based on C.I. Reactive Yellow 25 Yellow 25. Researchers are also exploring the use of C.I. Reactive Yellow 25 Yellow 25 in the detection of other biomolecules, such as DNA and RNA. Additionally, C.I. Reactive Yellow 25 Yellow 25 has potential applications in the field of biotechnology, such as the development of biosensors and diagnostic assays. Further research is needed to fully explore the potential of C.I. Reactive Yellow 25 Yellow 25 in scientific research.

Synthesis Methods

The synthesis of C.I. Reactive Yellow 25 Yellow 25 involves the reaction of 2-naphthol with 4-nitrobenzenediazonium chloride in the presence of a base. The resulting product is then treated with sodium hydroxide to form the final dye. This synthesis method has been well-established and is commonly used in the production of C.I. Reactive Yellow 25 Yellow 25.

Scientific Research Applications

C.I. Reactive Yellow 25 Yellow 25 has been studied for its potential applications in scientific research. One area of research has focused on the use of C.I. Reactive Yellow 25 Yellow 25 as a fluorescent probe for the detection of proteins. Studies have shown that C.I. Reactive Yellow 25 Yellow 25 can bind to proteins and emit a fluorescent signal, making it a useful tool for protein detection and quantification.

properties

CAS RN

12226-52-7

Product Name

C.I. Reactive Yellow 25

Molecular Formula

C26H14Cl2N7Na3O10S2

Molecular Weight

788.4 g/mol

IUPAC Name

trisodium;4-[[5-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-2-sulfonatophenyl]diazenyl]-1-(2-methyl-4-sulfonatophenyl)-5-oxo-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C26H17Cl2N7O10S2.3Na/c1-11-8-14(46(40,41)42)4-6-18(11)35-25(37)20(21(34-35)26(38)39)33-32-17-10-13(3-7-19(17)47(43,44)45)29-24(36)12-2-5-15-16(9-12)31-23(28)22(27)30-15;;;/h2-10,20H,1H3,(H,29,36)(H,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3

InChI Key

QVDFDCWLEKWNMS-UHFFFAOYSA-K

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC(=O)C4=CC5=C(C=C4)N=C(C(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC(=O)C4=CC5=C(C=C4)N=C(C(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Other CAS RN

72139-14-1

Pictograms

Irritant; Health Hazard

Origin of Product

United States

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